molecular formula C14H14N2O2 B6368118 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% CAS No. 1111115-71-9

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%

Cat. No. B6368118
M. Wt: 242.27 g/mol
InChI Key: UPFLWGQWZJRNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% (5-DMAcPHP) is an organic compound belonging to the class of pyridines, which is a family of aromatic heterocyclic compounds. 5-DMAcPHP is a white crystalline solid that is soluble in water and organic solvents. It is a versatile reagent and has been widely used in organic synthesis. It is also used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% involves the reaction of 4-(N,N-Dimethylaminocarbonyl)benzaldehyde with 2-hydroxypyridine in the presence of a base to form the desired product.

Starting Materials
4-(N,N-Dimethylaminocarbonyl)benzaldehyde, 2-hydroxypyridine, Base (e.g. sodium hydroxide)

Reaction
Step 1: Dissolve 4-(N,N-Dimethylaminocarbonyl)benzaldehyde in a suitable solvent (e.g. ethanol), Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes, Step 3: Add 2-hydroxypyridine to the solution and stir for several hours at room temperature, Step 4: Isolate the product by filtration or extraction, Step 5: Purify the product by recrystallization or chromatography

Mechanism Of Action

The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as a proton donor and can interact with other molecules. This interaction can lead to the formation of new compounds, as well as the formation of new bonds between molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% are not well understood. However, it is believed that the compound may have an effect on the metabolism of certain compounds, as well as on the activity of certain enzymes. In addition, it may have an effect on the absorption of certain drugs.

Advantages And Limitations For Lab Experiments

The advantages of using 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in lab experiments include its low cost and ease of use. It is also a highly versatile reagent, which makes it suitable for a wide range of applications. The main limitation of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is its toxicity. It is considered to be a hazardous material and should be handled with care.

Future Directions

For the use of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% include the development of new synthetic methods, the synthesis of new compounds, and the development of new materials. In addition, further research is needed to understand the biochemical and physiological effects of the compound. Finally, further research is needed to develop new technologies for the production of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%.

Scientific Research Applications

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as antibiotics and antifungal agents. It has also been used to synthesize a variety of heterocyclic compounds, such as pyridines, quinolines, and thiophenes. In addition, 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been used in the synthesis of polymers and other materials.

properties

IUPAC Name

N,N-dimethyl-4-(6-oxo-1H-pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-10(4-6-11)12-7-8-13(17)15-9-12/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFLWGQWZJRNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683060
Record name N,N-Dimethyl-4-(6-oxo-1,6-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine

CAS RN

1111115-71-9
Record name 4-(1,6-Dihydro-6-oxo-3-pyridinyl)-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111115-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-4-(6-oxo-1,6-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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